molecular formula C16H17BrN4O3 B2469588 6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1448131-92-7

6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No. B2469588
CAS RN: 1448131-92-7
M. Wt: 393.241
InChI Key: RUUASKSXGJWUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H17BrN4O3 and its molecular weight is 393.241. The purity is usually 95%.
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Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine, a nitrogen-containing heterocycle, is significant in drug design due to its presence in various drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and many more. The modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. Piperazine derivatives are now being extensively researched for their broad potential across various therapeutic areas. The research highlights that modification of substituents on the piperazine ring can significantly influence the pharmacokinetic and pharmacodynamic factors of the resulting molecules, making piperazine a flexible building block for drug discovery (Rathi et al., 2016).

Oxazines and Benzoxazines

Oxazines and benzoxazines are compounds that have been synthesized from the dehydration of dihydro-oxazines. They serve as electrophiles in certain reactions and are synthesized for various applications including chiral synthons and general reactions. The importance of oxazinium salts is emphasized in their role as electrophiles. The reduction of 1,2-oxazines derivative and their implications in certain reaction types highlight the significance of these compounds in synthetic chemistry (Sainsbury, 1991).

Anticancer Activities of African Medicinal Spices and Vegetables

African medicinal spices and vegetables have been shown to possess cytotoxic properties against cancer cells. The cytotoxic extracts from spices and vegetables like Aframomum arundinaceum, Xylopia aethiopica, and Zingiber officinale have shown the potential to induce apoptosis, disrupt mitochondrial membrane potential, generate reactive oxygen species, and activate caspase enzymes in cancer cells (Kuete et al., 2017).

Ligands for D2-like Receptors

Arylcycloalkylamines like phenyl piperidines and piperazines and their arylalkyl substituents have been identified as pharmacophoric groups in several antipsychotic agents. The substitution on these groups can significantly affect the potency and selectivity of the binding affinity at D2-like receptors. This highlights the importance of arylalkyl moieties in determining the selectivity and potency of synthesized agents at these receptors (Sikazwe et al., 2009).

properties

IUPAC Name

6-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O3/c1-20-14(22)5-4-13(19-20)16(23)21-9-6-11(7-10-21)24-15-12(17)3-2-8-18-15/h2-5,8,11H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUASKSXGJWUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

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